2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid
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Overview
Description
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H13N3O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino groups and a sulfonic acid group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid typically involves the reaction of 3-aminobenzoic acid with 2-amino-5-nitrobenzenesulfonic acid under specific conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, to reduce the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction will produce amino derivatives .
Scientific Research Applications
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
- 2-Amino-5-[(3-aminobenzoyl)amino]benzenesulfonic acid
Uniqueness
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Biological Activity
2-Amino-5-((3-aminobenzoyl)amino)benzenesulphonic acid, also known as a sulfonic acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₃H₁₃N₃O₄S
- CAS Number: 73525-13-0
- IUPAC Name: 2-amino-5-((3-aminobenzoyl)amino)benzenesulfonic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine and sulfonic acid groups facilitate hydrogen bonding and ionic interactions, enhancing its solubility and bioavailability. This compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. A study on related benzenesulfonic acids showed that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antibacterial agents.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
Escherichia coli | 100 | |
Bacillus subtilis | 75 |
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. Research on structurally related compounds has shown selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.
A structure–activity relationship (SAR) analysis revealed that modifications in the amino and benzoyl groups can significantly enhance cytotoxicity against cancer cell lines. For instance, derivatives with additional electron-withdrawing groups exhibited increased potency.
Case Studies
-
Case Study: Antibacterial Efficacy
- In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus.
-
Case Study: Cytotoxicity Against Cancer Cells
- A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 30 µg/mL for MCF-7 cells, suggesting significant anticancer potential.
Properties
CAS No. |
73525-13-0 |
---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-amino-5-[(3-aminobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O4S/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-11(15)12(7-10)21(18,19)20/h1-7H,14-15H2,(H,16,17)(H,18,19,20) |
InChI Key |
MGDIZTOOMTZXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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